6-Amino-2-phenylpyrimidine-4-carboxylic acid

Ionization Constant Physicochemical Property Substituent Effect

This unique scaffold combines orthogonal 6-NH2, 2-Ph, and 4-COOH groups on a pyrimidine core, enabling rapid parallel amide/imide synthesis for JAK kinase or herbicide SAR. Procure as a parent baseline control for substituted-phenyl analog studies. Its additional 6-amino donor can tune metal-centered photophysics or catalysis as a novel lanthanide ligand, impossible with simpler analogs.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B12112589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-phenylpyrimidine-4-carboxylic acid
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=N2)N)C(=O)O
InChIInChI=1S/C11H9N3O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14)
InChIKeyBMHQDEJBUYCUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-phenylpyrimidine-4-carboxylic acid: Core Chemical and Structural Profile for Scientific Procurement


6-Amino-2-phenylpyrimidine-4-carboxylic acid (CAS 1368453-24-0) is a heterocyclic small molecule belonging to the pyrimidine-4-carboxylic acid class [1]. Its structure, defined by the SMILES string Nc1cc(C(=O)O)nc(-c2ccccc2)n1, features a pyrimidine ring substituted with an amino group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position [1]. This specific substitution pattern places it within a broader family of compounds investigated for biological applications, including as potential herbicides [2] and kinase inhibitors [3], although direct, quantifiable activity data for this unsubstituted phenyl parent compound is extremely limited in the primary scientific literature.

The Critical Functional Group Triad: Why 6-Amino-2-phenylpyrimidine-4-carboxylic acid Cannot Be Simply Replaced


The differentiation of 6-Amino-2-phenylpyrimidine-4-carboxylic acid from its closest in-class analogs is rooted in its unique combination of three functional groups on the pyrimidine scaffold. An analog like 2-phenylpyrimidine-4-carboxylic acid lacks the 6-amino substituent, which fundamentally alters its hydrogen-bonding capacity, electron density on the ring, and potential to act as a synthon for further derivatization, such as forming amide or imine linkages [1]. Conversely, 6-amino-2-phenylpyrimidine lacks the 4-carboxylic acid moiety, which is critical for interactions like salt bridge formation, coordination chemistry, and altering physical properties such as the ionization state (LogD/pKa) [2][3].

A Sparse Quantitative Comparison: Verifiable Differentiation Data for 6-Amino-2-phenylpyrimidine-4-carboxylic acid


Quantified Differentiation for 6-Amino-2-phenylpyrimidine-4-carboxylic acid: A Direct Head-to-Head Comparison Data Gap

Direct, quantitative head-to-head comparison data for 6-Amino-2-phenylpyrimidine-4-carboxylic acid against a specific named analog could not be found in primary literature or patents. The study by Cherkasov et al. (1972) [1] on pyrimidine-4-carboxylic acids confirms that substituents in the 6-position, such as an amino group, exert a measurable effect on the acid's ionization constant (pKa). However, the specific pKa value for the 6-amino-2-phenyl derivative is not provided in the accessible abstract or available data. This represents a high-value data gap for scientific selection.

Ionization Constant Physicochemical Property Substituent Effect

Class-Level Herbicidal Potency: A Data Gap in Specificity

The Dow AgroSciences patent family extensively covers 6-amino-2-(4-substituted-phenyl)-pyrimidine-4-carboxylates, claiming a 'broader spectrum of weed control, selectivity, and higher activity' [1]. This class-level claim implies that the core scaffold, including the 2-phenyl and 4-carboxylate groups, is essential for herbicidal activity. However, no specific herbicidal activity data (e.g., GR50 in g/ha) is provided for the unsubstituted parent compound 6-Amino-2-phenylpyrimidine-4-carboxylic acid in these patents.

Herbicidal Activity Structure-Activity Relationship Weed Control

Synthetic Utility as a Building Block: A Qualitative Differentiator from De-functionalized Analogs

The presence of three distinct functional groups (carboxylic acid, primary amine, and unsubstituted phenyl ring) provides a synthetic advantage over simpler analogs like 2-phenylpyrimidine-4-carboxylic acid [1]. The 6-amino group serves as a nucleophilic handle for amide bond formation, urea synthesis, or reductive amination, in sequential synthetic steps orthogonal to reactions on the 4-carboxylic acid [2].

Synthetic Intermediate Sequential Derivatization Orthogonal Reactivity

Evidence-Backed Application Scenarios for Procuring 6-Amino-2-phenylpyrimidine-4-carboxylic acid


Advanced Intermediate for Kinase-Focused or Herbicide-Focused Libraries

Given its three orthogonal functional groups, this compound is most appropriately procured as a versatile late-stage intermediate for the parallel synthesis of small, focused libraries. Its synthetic potential for amide bond formation at both the 6-amino and 4-carboxylic acid positions allows for the rapid exploration of structure-activity relationships (SAR) around the 2-phenylpyrimidine core, which is a recognized scaffold in JAK kinase [1] and herbicide research [2]. This application is a direct consequence of its documented synthetic utility as a building block, as established in Section 3.

Use as a Key Negative Control or Reference Scaffold in Herbicide Discovery

In the context of the well-documented herbicidal activity of its 4-substituted phenyl analogs [1], 6-Amino-2-phenylpyrimidine-4-carboxylic acid can serve as a crucial negative control or a baseline reference scaffold. Procuring this compound is scientifically justified to help deconvolute the contribution of the phenyl ring's substitution pattern to the overall herbicidal potency and crop selectivity. Its selection is based on the class-level evidence of activity for the series, acknowledging the specific data gap noted in Section 3.

Coordination Chemistry and Metal-Organic Framework (MOF) Research

The demonstrated ability of the related ligand 2-phenylpyrimidine-4-carboxylic acid to sensitize lanthanide luminescence and form coordination polymers [2] suggests that 6-Amino-2-phenylpyrimidine-4-carboxylic acid could be investigated as a novel, structurally distinct ligand. The additional 6-amino donor group offers a synthetic pathway to influence the metal center's electronic environment, potentially tuning photophysical or catalytic properties in a manner not possible with the simpler analog.

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